1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine
Description
1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine is a phthalazine derivative featuring a benzyl group at position 1 and a 4-chlorobenzyl sulfanyl substituent at position 2. Phthalazine derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-benzyl-4-[(4-chlorophenyl)methylsulfanyl]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2S/c23-18-12-10-17(11-13-18)15-26-22-20-9-5-4-8-19(20)21(24-25-22)14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJNKZMIOAKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine typically involves the reaction of phthalazine derivatives with benzyl and chlorobenzyl sulfides. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl linkage and aromatic groups can facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine and related analogs:
Key Observations :
- The benzoyl group in the benzoyl-methylphenyl analog introduces polarity, which may improve solubility but reduce lipophilicity relative to sulfanyl-containing derivatives .
- The sulfanyl group in both phthalazine and triazole derivatives is associated with enzyme inhibitory activity (e.g., 11β-HSD1 inhibition), highlighting its role in biological interactions .
Antimicrobial and Antifungal Activity
- 1-Benzoyl-4-(4-methylphenyl)phthalazine exhibits notable antibacterial and antifungal properties, attributed to the phthalazine core and substituent interactions .
- The 4-chlorobenzyl sulfanyl group in the target compound may enhance antimicrobial efficacy due to the chlorine atom’s ability to disrupt microbial cell membranes or enzyme function .
Enzyme Inhibition
- The triazole derivative with a 4-chlorobenzyl sulfanyl group demonstrates 11β-HSD1 inhibitory activity, suggesting that the sulfanyl-halogen combination is critical for enzyme binding .
Crystallographic and Solubility Considerations
- 1-Benzoyl-4-(4-methylphenyl)phthalazine crystallizes in a monoclinic system (space group P2₁/c) with hydrogen bonding between molecules, influencing its solubility and bioavailability .
Biological Activity
1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological mechanisms, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.
This compound features a phthalazine core substituted with benzyl and chlorobenzyl groups. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | H2O2, m-CPBA |
| Reduction | Conversion of nitro groups to amines | LiAlH4, catalytic hydrogenation |
| Substitution | Nucleophilic substitution reactions | NaH, K2CO3 in DMF or DMSO |
The biological activity of this compound is thought to be mediated through interactions with various molecular targets such as enzymes and receptors. The compound may modulate pathways related to:
- Cell Proliferation : Potentially influencing tumor growth.
- Apoptosis : Inducing programmed cell death in cancer cells.
- Immune Response : Modulating immune system activity.
Antimicrobial Activity
Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar thiazine derivatives demonstrate antifungal activity against species like Aspergillus niger and Aspergillus fumigatus at concentrations as low as 10 µg/mL .
Case Study : A recent study evaluated the antimicrobial efficacy of various phthalazine derivatives against multidrug-resistant pathogens. The results indicated that compounds with sulfanyl groups showed enhanced antimicrobial activity compared to their analogs without these substituents .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The compound's structure suggests it may inhibit specific cancer-related pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.99 ± 1.06 |
| Hep G2 (Liver Cancer) | 12.34 ± 0.88 |
| HCT116 (Colon Cancer) | 9.45 ± 0.75 |
These results indicate promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Other Biological Activities
Beyond antimicrobial and anticancer effects, preliminary studies suggest that this compound may also exhibit:
- Anti-inflammatory Properties : Potentially reducing inflammation through modulation of cytokine production.
- Antidiabetic Effects : Implications for glucose metabolism regulation have been noted in related compounds .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural components. Variations in substituents on the benzyl or chlorobenzyl groups can lead to significant changes in activity profiles.
Table 3: Comparison of Similar Compounds
| Compound | Activity Profile |
|---|---|
| 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine | Moderate antimicrobial activity |
| 1-Benzyl-4-[(4-methylbenzyl)sulfanyl]phthalazine | Reduced anticancer activity |
This comparison highlights the importance of specific functional groups in determining the biological outcomes associated with these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
